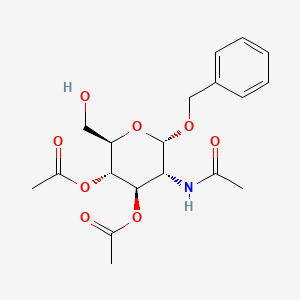

(S,S)-N,N'-Ethylenediglutamic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of glutamic acid derivatives, including compounds similar to "(S,S)-N,N'-Ethylenediglutamic Acid," involves strategic chemical reactions that enable the formation of complex structures from simpler precursors. For instance, the isolation and structural confirmation of similar amino acids from natural sources like poisonous mushrooms indicate the potential for biogenesis and synthetic mimicry of such compounds (Yamano & Shirahama, 1993).

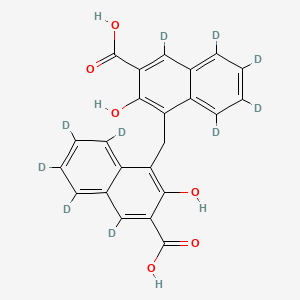

Molecular Structure Analysis

The molecular structure of glutamic acid derivatives is characterized by the presence of multiple functional groups that contribute to their chemical reactivity and interaction with biological systems. Techniques such as X-ray crystallography and NMR spectroscopy are crucial for elucidating these complex structures, providing insights into their three-dimensional configurations and potential reactivity patterns.

Chemical Reactions and Properties

Chemical reactions involving glutamic acid derivatives, including Michael addition and Diels-Alder reactions, highlight the compound's versatility in organic synthesis. These reactions facilitate the construction of diverse molecular architectures, showcasing the compound's role as a building block in synthesizing biologically active molecules (Menezes et al., 1989).

Applications De Recherche Scientifique

Biodegradable Chelating Agents : Ethylenediglutamic acid derivatives are studied for their potential as biodegradable alternatives to traditional chelating agents like EDTA and DTPA. These compounds are important for environmental applications due to their reduced impact on aquatic systems and can be used in various areas including detergents, soil remediation, and waste treatment (Pinto, Neto, & Soares, 2014).

Synthesis of Asymmetric Dienes : Research on derivatives of glutamic acid, such as ethyl N-dienyl pyroglutamates, shows their use in synthesizing new asymmetric dienes. These compounds demonstrate excellent diastereoselectivity in Diels-Alder reactions, which is crucial in the synthesis of various organic compounds (Menezes, Zezza, Sheu, & Smith, 1989).

Antimicrobial and Antiparasitic Properties : Certain derivatives of glutamic acid have been studied for their antimicrobial properties. For instance, DL-N-(gamma-glutamyl)-ethylamine demonstrated antimetabolite activity against Staphylococcus aureus and the parasitic flagellate Trichomonas vaginalis (Back, Sadovsky, & Lichtenstein, 1950).

Controlled Drug Release : Biodegradable copolymers based on glutamic acid have been evaluated for their permeability to proteins, suggesting their use in controlled drug release systems. These polymers can release therapeutic amounts of high-molecular-weight drugs, making them suitable for implantable drug delivery systems (Sidman, Steber, Schwope, & Schnaper, 1983).

Environmental Impact : The use of glutamic acid as a starting material for synthesizing biobased chemicals has been compared with their petrochemical equivalents. This research highlights the potential environmental benefits of using amino acids derived from biofuels production waste streams in chemical synthesis (Lammens, Potting, Sanders, & de Boer, 2011).

Propriétés

Numéro CAS |

34747-66-5 |

|---|---|

Nom du produit |

(S,S)-N,N'-Ethylenediglutamic Acid |

Formule moléculaire |

C₁₂H₂₀N₂O₈ |

Poids moléculaire |

320.3 |

Synonymes |

N,N’-1,2-Ethanediylbis-L-glutamic Acid; Ethylenediamine-N,N’-diglutaric Acid; EDDG; L,L-N,N’-Ethylenediglutamic Acid; N,N’-Ethylenediaminebis(α-Glutaric Acid); |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)